molecular formula C18H21N B12733761 trans-4'-tert-Butyl-4-aminostilbene CAS No. 74518-99-3

trans-4'-tert-Butyl-4-aminostilbene

Cat. No.: B12733761
CAS No.: 74518-99-3
M. Wt: 251.4 g/mol
InChI Key: VBNWLFYEKRDPCK-SNAWJCMRSA-N
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Description

trans-4'-tert-Butyl-4-aminostilbene is a functionalized stilbene derivative intended for research and development purposes. Stilbenes are a prominent class of organic compounds known for their diverse biological activities and applications in material science. While the specific properties of this tert-butyl-modified aminostilbene are under investigation, related compounds have demonstrated significant potential in scientific research. Stilbene derivatives are extensively studied for their antimicrobial and antifungal properties. Research indicates that the presence of specific substituents on the stilbene core can greatly influence its efficacy, with some derivatives showing activity against a range of Gram-positive bacteria and fungi . Furthermore, certain stilbenes are known to act as phytoestrogens, binding to estrogen receptors and functioning as endocrine-modulating compounds, making them subjects of interest in biochemical and pharmacological studies . Beyond biological activities, stilbene derivatives serve as critical building blocks in organic synthesis and materials science. They are utilized as organic linkers in the construction of Metal-Organic Frameworks (MOFs) for advanced applications such as gas storage, including hydrogen, and carbon dioxide capture . The structural features of this compound, including the rigid stilbene backbone and the tert-butyl group, may also make it a candidate for investigation in the development of organic electronic materials or as a fluorescent probe. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers are responsible for conducting thorough safety assessments before use.

Properties

CAS No.

74518-99-3

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

4-[(E)-2-(4-tert-butylphenyl)ethenyl]aniline

InChI

InChI=1S/C18H21N/c1-18(2,3)16-10-6-14(7-11-16)4-5-15-8-12-17(19)13-9-15/h4-13H,19H2,1-3H3/b5-4+

InChI Key

VBNWLFYEKRDPCK-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Classical Condensation Approaches

2.1.1 Aldehyde and Aniline Condensation Followed by Reduction

  • A common synthetic route involves the condensation of 4-tert-butylbenzaldehyde with aniline to form an imine (Schiff base) intermediate.
  • This intermediate is then reduced, typically by catalytic hydrogenation or chemical reducing agents, to yield the trans-4'-tert-butyl-4-aminostilbene.
  • This method is analogous to the synthesis of related stilbene derivatives such as trans-4'-sec-butyl-4-aminostilbene, where the reaction proceeds under basic or neutral conditions to favor the trans isomer.

Reaction Scheme:

$$
\text{4-tert-butylbenzaldehyde} + \text{aniline} \xrightarrow{\text{condensation}} \text{Schiff base} \xrightarrow{\text{reduction}} \text{this compound}
$$

Key Notes:

  • The reaction conditions must be optimized to prevent over-reduction or side reactions.
  • Purification typically involves recrystallization or chromatography to isolate the trans isomer with high purity.

Wittig and Horner–Wadsworth–Emmons Olefination

  • Stilbenes are often synthesized via olefination reactions between phosphonium ylides or phosphonate-stabilized carbanions and aromatic aldehydes.
  • For this compound, the reaction of a phosphonium salt derived from 4-aminobenzyl or related precursors with 4-tert-butylbenzaldehyde under Wittig conditions can yield the trans isomer selectively.
  • The Horner–Wadsworth–Emmons (HWE) reaction offers better stereocontrol and milder conditions, often producing the E (trans) isomer predominantly.

Advantages:

  • High stereoselectivity favoring the trans isomer.
  • Compatibility with various functional groups, including amino substituents, when protected or under controlled conditions.

McMurry Coupling of Aromatic Aldehydes

  • The McMurry reaction involves the reductive coupling of two aromatic aldehydes using low-valent titanium reagents (e.g., TiCl4 with Zn or LiAlH4).
  • For this compound, coupling 4-tert-butylbenzaldehyde with 4-aminobenzaldehyde or their protected derivatives can yield the stilbene core.
  • This method is known for producing stilbenes with high trans selectivity due to the thermodynamic stability of the E isomer.

Considerations:

  • Amino groups may require protection to avoid side reactions.
  • Reaction conditions are strongly reducing and may affect sensitive substituents.

Palladium-Catalyzed Cross-Coupling Reactions

  • Modern synthetic methods employ palladium-catalyzed cross-coupling reactions such as the Heck reaction or Suzuki coupling to construct stilbene derivatives.
  • For example, coupling a 4-aminophenylboronic acid or its protected form with 4-tert-butyl-substituted aryl halides under Pd catalysis can afford the this compound.
  • These methods allow for late-stage functionalization and high stereoselectivity.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Notes
Aldehyde + Aniline Condensation + Reduction 4-tert-butylbenzaldehyde, aniline, reducing agent (e.g., NaBH4, H2/Pd) 60–85 High trans selectivity Requires careful control to avoid side products
Wittig/HWE Olefination Phosphonium ylide or phosphonate, base (e.g., NaH, K2CO3) 70–90 Predominantly trans Mild conditions, good functional group tolerance
McMurry Coupling TiCl4, Zn or other reductants 50–80 High trans selectivity Amino protection often necessary
Pd-Catalyzed Cross-Coupling Pd catalyst, ligands, aryl halides, boronic acids 65–90 High trans selectivity Enables late-stage modifications

Research Findings and Analytical Characterization

  • Stereochemistry Confirmation: NMR spectroscopy (¹H, ¹³C, NOESY) and X-ray crystallography are used to confirm the trans configuration and substitution pattern.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and melting point analysis ensure the isolation of the pure trans isomer.
  • Photostability and Reactivity: The trans isomer exhibits greater photostability and biological activity compared to the cis isomer, which is relevant for pharmacological applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4’-tert-Butyl-4-aminostilbene can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various hydrogenated products.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Hydrogenated stilbene derivatives.

    Substitution: Halogenated stilbene derivatives.

Scientific Research Applications

Chemistry: trans-4’-tert-Butyl-4-aminostilbene is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through reactions like Suzuki–Miyaura coupling .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the potential medicinal applications of trans-4’-tert-Butyl-4-aminostilbene, including its use as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of trans-4’-tert-Butyl-4-aminostilbene involves its interaction with various molecular targets. It can undergo metabolic activation to form reactive intermediates that bind to cellular macromolecules, leading to various biological effects . The pathways involved include N-oxidation and subsequent binding to hemoglobin, which can affect the availability and reactivity of the compound in biological systems.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Analogs :

trans-4'-Brom-3-stilbazol (from Balanophonin Datasheet): Features a bromine substituent at the 4'-position and a pyridinium moiety. Unlike trans-4'-tert-Butyl-4-aminostilbene, this compound lacks the amino group and instead includes a charged heterocyclic system, significantly altering solubility and reactivity .

For example, a tert-butyl group at C4 in 2-t-butyl-1,3-oxathiane induces a normal Perlin effect, contrasting with the reverse effect seen in non-bulky substituents .

Table 1: Substituent Impact on Key Properties

Compound Substituents Key Properties
This compound 4'-tert-Butyl, 4-NH₂ Enhanced steric bulk, potential for hydrogen bonding, planar trans-configuration
trans-4'-Brom-3-stilbazol 4'-Br, pyridinium moiety High polarity, reduced solubility in non-polar solvents, UV/Vis activity
2-t-butyl-1,3-oxathiane 2-tert-Butyl Normal Perlin effect in NMR, increased steric hindrance at C4

Spectroscopic and Electronic Comparisons

  • NMR Spectroscopy: In this compound, the tert-butyl group at the 4'-position creates a steric shield, likely reducing ring flexibility and influencing coupling constants in $^{1}\text{H}$- and $^{13}\text{C}$-NMR. This contrasts with cis/trans-4,6-dimethyl-1,3-oxathianes, where methyl groups at C4 and C6 produce distinct Perlin effects depending on substituent orientation .
  • UV/Vis Absorption: The amino group in this compound may enhance conjugation across the stilbene backbone, red-shifting absorption compared to non-aminated analogs like trans-4'-Brom-3-stilbazol.

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